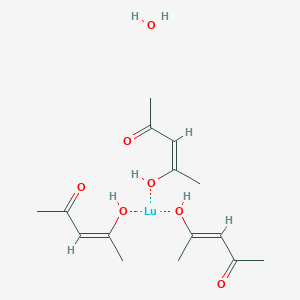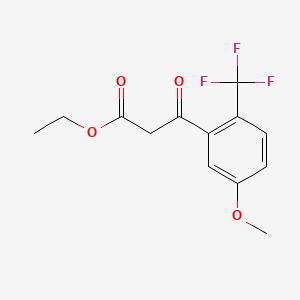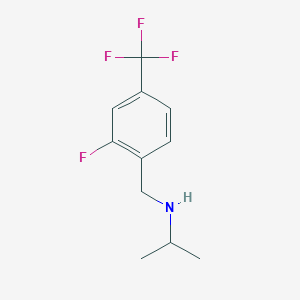
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Hydrolysis: 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid and ethanol.
Reduction: Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biochemical pathways in plants and pests.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
類似化合物との比較
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with a different position of the chloro group, which may affect its reactivity and biological activity.
Ethyl 3-(5-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate: The bromo substituent can lead to different chemical and biological properties compared to the chloro substituent.
Ethyl 3-(5-chloro-2-(difluoromethyl)phenyl)-3-oxopropanoate: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s stability and reactivity.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
特性
IUPAC Name |
ethyl 3-[5-chloro-2-(trifluoromethyl)phenyl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(13)3-4-9(8)12(14,15)16/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHIDSSNAINOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B8218145.png)

![(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid](/img/structure/B8218153.png)
![(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8218158.png)

![(2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid](/img/structure/B8218170.png)
![Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B8218176.png)



![7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8218209.png)



